Xenin 8
Description
Xenin-8 refers to the C-terminal octapeptide fragments of the gut-derived hormone Xenin-25, specifically Xenin 18-25 and Xenin 18-25 Gln. Xenin-25 is a 25-amino acid peptide co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from intestinal K-cells postprandially. It regulates appetite, glucose homeostasis, and gastrointestinal motility . Xenin-8 retains core bioactive sequences, enabling it to stimulate insulin secretion in pancreatic β-cells (BRIN-BD11) with potency comparable to the full-length peptide .
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H79N15O9/c1-5-30(4)42(47(71)63-39(50(74)75)23-29(2)3)64-44(68)38(24-31-26-58-35-14-7-6-13-33(31)35)62-46(70)41-18-12-22-66(41)49(73)37(16-10-20-57-51(54)55)61-43(67)36(15-8-9-19-52)60-45(69)40-17-11-21-65(40)48(72)34(53)25-32-27-56-28-59-32/h6-7,13-14,26-30,34,36-42,58H,5,8-12,15-25,52-53H2,1-4H3,(H,56,59)(H,60,69)(H,61,67)(H,62,70)(H,63,71)(H,64,68)(H,74,75)(H4,54,55,57)/t30-,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDRYLNMRDPBTI-OBOKMFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H79N15O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Attachment
The synthesis initiates with the selection of a resin compatible with the C-terminal amino acid. For Xenin-8, which terminates in leucine, a chlorotrityl chloride resin is often employed due to its high stability and compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The first amino acid (leucine) is attached via its carboxyl group, while its alpha-amino group is protected with Fmoc.
Deprotection and Coupling Cycles
Each cycle involves:
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Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF), exposing the alpha-amino group for subsequent coupling.
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Coupling : Activation of the incoming amino acid (e.g., isoleucine, tryptophan) with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and diisopropylethylamine (DIPEA) in DMF. The activated amino acid reacts with the resin-bound peptide.
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Washing : Residual reagents are removed using DMF and dichloromethane (DCM).
This cycle repeats until the full sequence (H-His-Pro-Gln-Gln-Pro-Trp-Ile-Leu-OH) is assembled.
Role of Trifluoroacetic Acid (TFA) in Synthesis
TFA serves dual roles in Xenin-8 synthesis:
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Cleavage Agent : Upon completion of the sequence, TFA (95%) with scavengers like triisopropylsilane (TIS) and water cleaves the peptide from the resin while removing side-chain protecting groups.
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Solubility Enhancer : TFA maintains peptide solubility during purification steps, critical for preventing aggregation.
Purification and Characterization of Xenin-8
High-Performance Liquid Chromatography (HPLC)
Crude Xenin-8 is purified via reverse-phase HPLC using a C18 column. A gradient of acetonitrile (10–60%) in 0.1% TFA/water separates the peptide from impurities. Purity levels exceeding 95% are routinely achieved.
Table 1: HPLC Purification Conditions for Xenin-8
| Parameter | Specification |
|---|---|
| Column | C18 (250 × 4.6 mm) |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10–60% B over 30 min |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm |
Mass Spectrometry (MS) Analysis
Matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight of Xenin-8. The observed mass (m/z 1012.3) matches the theoretical mass (1012.2 Da), ensuring sequence accuracy.
Enzymatic Stability and Modifications
Degradation Resistance
Xenin-8 exhibits moderate stability in plasma, with a half-life of 162 ± 6 minutes in murine models. Degradation primarily occurs via proteolytic cleavage at the N-terminal histidine-proline bond.
Table 2: Plasma Stability of Xenin-8 and Analogues
| Peptide | % Intact After 4 Hours |
|---|---|
| Xenin-8 | 63% |
| Xenin-8-Gln | 98.3% |
| Ac-NT/XN-8-Gln | 100% |
Stabilization Strategies
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Glutamine Substitution : Replacing the C-terminal leucine with glutamine (Xenin-8-Gln) enhances stability (98.3% intact after 4 hours).
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Acetylation : N-terminal acetylation (e.g., Ac-NT/XN-8-Gln) further reduces enzymatic degradation, achieving 100% stability at 4 hours.
Industrial-Scale Production
Automated Synthesizers
Industrial facilities utilize automated SPPS systems (e.g., CEM Liberty Blue) to scale Xenin-8 production. These systems reduce cycle times by 50% and improve coupling efficiency to >99.5%.
Quality Control (QC) Protocols
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Amino Acid Analysis (AAA) : Quantifies residue composition post-synthesis.
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Circular Dichroism (CD) : Ensures proper secondary structure formation.
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Endotoxin Testing : Limits endotoxin levels to <0.1 EU/mg for biomedical applications.
Chemical Reactions Analysis
Xenin 8 undergoes various chemical reactions, including:
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions . The major products formed from these reactions are modified versions of this compound with altered chemical properties and biological activities .
Scientific Research Applications
Chemical and Biological Properties
Xenin 8 is an octapeptide with the chemical formula and a CAS number of 117442-28-1. It belongs to the neurotensin/xenopsin family and plays a crucial role in regulating insulin and glucagon secretion, thus influencing glucose metabolism. Its biological activity is primarily attributed to its ability to stimulate pancreatic beta cells to secrete insulin and modulate glucagon release from alpha cells, contributing to glucose homeostasis .
Therapeutic Applications
This compound has several promising applications in the treatment of metabolic disorders, particularly type 2 diabetes. Its dual role in stimulating both insulin and glucagon secretion positions it as a potential therapeutic target for enhancing glycemic control. Studies have demonstrated that hybrid peptides combining this compound with other gut hormones, such as exendin-4, exhibit enhanced antidiabetic effects .
Case Studies
- Hybrid Peptide Efficacy : A study involving a novel neurotensin/xenin fusion peptide (Ac-NT/XN-8-Gln) demonstrated significant improvements in glycemic control when administered alongside exendin-4 in diabetic mice. The combination treatment led to reduced body fat mass, improved lipid profiles, and enhanced insulin sensitivity .
- Insulin Secretion Dynamics : In vitro studies using isolated murine islets revealed that this compound significantly stimulates insulin secretion at low concentrations (EC50 = 0.16 nM), indicating its potential utility in managing insulin-related disorders .
- Gastric Emptying and Satiety : Research has also shown that this compound influences gastric emptying rates and satiety signals, which could be beneficial in obesity management by regulating food intake .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
Xenin 8 exerts its effects by binding to specific receptors on pancreatic beta cells, leading to the modulation of insulin and glucagon secretion . The peptide enhances the insulinotropic actions of glucose-dependent insulinotropic polypeptide, thereby improving glucose homeostasis . The molecular targets involved include the glucose-dependent insulinotropic polypeptide receptor and other signaling pathways related to insulin secretion .
Comparison with Similar Compounds
Neurotensin
- Structural and Functional Similarities: Xenin-8 and neurotensin belong to the xenopsin/neurotensin/xenin family, sharing sequence homology and receptor interactions. Both peptides suppress appetite, delay gastric emptying, and modulate insulin secretion .
- Mechanistic Differences: Neurotensin primarily binds neurotensin receptors (NTS1/NTS2), while Xenin-8 interacts with neurotensin receptor 1 (NTR1) and potentiates GIP activity. Neurotensin’s anorexigenic effects are more pronounced in central pathways, whereas Xenin-8 exerts peripheral effects on β-cell function .
- Therapeutic Potential: Neurotensin analogs show promise in obesity but face challenges due to short half-lives. Xenin-8, especially in hybrid peptides like (DAla²)GIP/xenin-8-Gln, demonstrates enhanced enzymatic stability and sustained glucose-lowering effects in preclinical models .
Cholecystokinin (CCK)
- Overlapping Biological Roles : Both Xenin-8 and CCK reduce food intake, inhibit gastric emptying, and stimulate pancreatic exocrine secretion .
- Receptor Specificity : CCK acts via CCK-1/CCK-2 receptors, whereas Xenin-8’s effects are mediated through NTR1 and GIP receptor crosstalk. This distinction allows Xenin-8 to uniquely enhance GIP-induced insulin secretion, a feature absent in CCK .
- Xenin-8’s ability to restore GIP sensitivity in T2D models positions it as a novel candidate for combination therapies .
Xenopsin
- Evolutionary Context: Xenopsin, an amphibian peptide, shares structural and functional similarities with Xenin-8 and neurotensin. All three peptides influence gastrointestinal motility and acid secretion .
GIP/Xenin-8 Hybrid Peptides
- Synergistic Actions : The hybrid peptide (DAla²)GIP/xenin-8-Gln combines GIP’s incretin effects with Xenin-8’s enzymatic stability. In high-fat-fed mice, twice-daily administration for 28 days reduced HbA1c, improved glucose tolerance, and enhanced β-cell survival .
- Advantages Over Monotherapies: Unlike GIP alone, which loses efficacy in T2D, the hybrid restores GIP sensitivity and amplifies insulin secretion, addressing a key therapeutic gap .
Key Research Findings
Table 1: Comparative Analysis of Xenin-8 and Related Peptides
| Feature | Xenin-8 | Neurotensin | CCK | GIP/Xenin-8 Hybrid |
|---|---|---|---|---|
| Primary Receptor | NTR1 | NTS1/NTS2 | CCK-1/CCK-2 | GIPR + NTR1 |
| Insulin Secretion | Potent stimulation | Moderate stimulation | Minimal effect | Synergistic enhancement |
| Appetite Regulation | Indirect (via GIP) | Strong central suppression | Peripheral satiety signals | Combined GIP/Xenin effects |
| Half-Life | Extended (vs. Xenin-25) | Short (<5 mins) | Moderate (~10 mins) | Prolonged (>60 mins) |
| Clinical Potential | T2D (insulin sensitizer) | Obesity (anorexigenic) | Limited by tolerance | T2D (multi-target therapy) |
Table 2: In Vivo Effects of Xenin-8 in Rodent Models
Biological Activity
Xenin 8, a C-terminal fragment of the peptide xenin, has garnered attention for its biological activity, particularly in the regulation of insulin secretion and its potential antidiabetic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.
Overview of this compound
Xenin is co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from intestinal K-cells in response to feeding. It plays a significant role in modulating glucose metabolism and appetite regulation. This compound specifically has been shown to enhance insulin secretion and has potential therapeutic implications for diabetes management.
This compound exerts its biological effects primarily through the following mechanisms:
- Insulin Secretion : this compound stimulates insulin secretion from pancreatic β-cells. Studies have demonstrated that at concentrations as low as M, this compound significantly enhances insulin release in response to glucose stimulation .
- Glucagon Modulation : In addition to insulin, this compound also influences glucagon secretion, which is crucial for maintaining glucose homeostasis. Research indicates that this compound can modulate glucagon levels, thereby impacting overall metabolic regulation .
Insulinotropic Effects
A series of experiments have confirmed the insulinotropic effects of this compound:
- In Vitro Studies : In BRIN-BD11 β-cells, this compound demonstrated concentration-dependent stimulation of insulin secretion. Notably, it retained significant activity even at elevated glucose concentrations, unlike some other peptides .
- In Vivo Studies : In high-fat diet-induced mouse models, administration of this compound led to improved insulin secretion and better glycemic control. The compound was administered twice daily and showed promising results in enhancing metabolic outcomes .
Appetite Regulation
This compound also exhibits appetite-suppressive properties:
- Feeding Studies : In acute feeding trials, this compound significantly reduced food intake in mice when administered at specific doses (e.g., ). This effect highlights its potential role in weight management and obesity treatment .
Comparative Efficacy
To better understand the efficacy of this compound, a comparison with other peptides such as GIP and GLP-1 was conducted. The following table summarizes key findings:
| Peptide | Insulin Secretion (p<0.05) | Appetite Suppression | Glucagon Modulation |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| GIP | Moderate | No | Moderate |
| GLP-1 | High | Yes | Low |
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Diabetes Management : A study involving high-fat-fed mice showed that those treated with this compound had significantly lower blood glucose levels compared to control groups, indicating its potential as a therapeutic agent for diabetes .
- Obesity Treatment : In another study focused on appetite regulation, mice receiving this compound exhibited reduced food intake and body weight over time, suggesting its utility in combating obesity-related complications .
Q & A
Q. What is Xenin 8, and what are its primary physiological roles in metabolic regulation?
this compound (C-terminal octapeptide: HPKRPWIL) is a bioactive fragment of the gastrointestinal hormone Xenin-25, belonging to the neurotensin/xenopsin family . It stimulates basal insulin secretion and enhances glucose-induced insulin release in a dose-dependent manner (EC₅₀ = 0.16 nM) in pancreatic β-cells . This compound also modulates glucagon secretion and potentiates cholinergic signaling in pancreatic islets, suggesting a dual role in glucose homeostasis . Methodologically, its effects are validated using in vitro insulin secretion assays (e.g., BRIN-BD11 cells) and in vivo glucose tolerance tests in rodent models .
Q. How can researchers experimentally validate this compound's interaction with insulin and glucagon pathways?
Key approaches include:
- Dose-response studies : Administer this compound at varying concentrations (e.g., 0.1–10 nM) to pancreatic β-cell lines (e.g., BRIN-BD11) and measure insulin secretion via ELISA .
- Co-administration with agonists/antagonists : Use cholinergic agonists (e.g., carbachol) or melanocortin receptor antagonists (e.g., SHU9119) to assess pathway cross-talk .
- In vivo models : Test this compound in wild-type, obese (ob/ob), or high-fat diet (HFD) mice to evaluate glucose tolerance and hormone dynamics .
Q. What are the recommended methods for synthesizing and characterizing this compound in laboratory settings?
this compound is synthesized via solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Critical steps include:
- Purity validation : Reverse-phase HPLC (≥95% purity) and mass spectrometry (exact mass: 1045.62 g/mol) .
- Structural confirmation : Circular dichroism (CD) to verify α-helical motifs and NMR for sequence alignment .
- Bioactivity testing : Insulin secretion assays in β-cell lines .
Advanced Research Questions
Q. How can conflicting data on this compound's appetite-suppressing effects be resolved across different experimental models?
Discrepancies arise from model-specific factors:
- Species differences : this compound reduces food intake in wild-type mice but shows no effect in HFD mice . Standardize models by selecting age-matched, genetically controlled cohorts.
- Administration routes : Intraperitoneal vs. intracerebroventricular delivery impacts hypothalamic Fos expression, a marker of neuronal activation . Use tracer-labeled this compound to track bioavailability .
- Dosage optimization : Higher doses (500 nmol/kg) may mask subtle effects; conduct pilot studies to establish dose-response curves .
Q. What experimental designs are optimal for investigating this compound's long-term antidiabetic potential?
- Chronic dosing protocols : Administer this compound (e.g., 25 nmol/kg twice daily) for 21 days in HFD mice, monitoring insulin sensitivity via hyperinsulinemic-euglycemic clamps .
- Combination therapies : Co-administer with GLP-1 analogs or DPP-4 inhibitors to assess synergistic effects on β-cell function .
- Endpoint analyses : Measure pancreatic islet morphology (immunohistochemistry) and plasma biomarkers (e.g., HbA1c, adiponectin) .
Q. How can researchers address gaps in understanding this compound's molecular targets and signaling pathways?
- Receptor binding assays : Use radiolabeled this compound (³H or ¹²⁵I) to screen candidate receptors (e.g., G-protein-coupled receptors) in hypothalamic or pancreatic membranes .
- Knockout models : Employ CRISPR-Cas9 to delete putative receptors (e.g., neurotensin receptors) in β-cells or neurons .
- Transcriptomics : RNA-seq of this compound-treated cells to identify differentially expressed genes (e.g., insulin/glucagon regulators) .
Methodological and Analytical Considerations
Q. What statistical approaches are critical for analyzing this compound's dose-dependent effects on hormone secretion?
- Nonlinear regression : Fit dose-response data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
- Error analysis : Report standard deviations (SD) or standard errors (SE) for triplicate experiments .
- Comparative tests : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., this compound vs. full-length Xenin) .
Q. How should researchers handle contradictory findings between in vitro and in vivo studies of this compound?
- Contextualize mechanisms : In vitro systems lack systemic factors (e.g., hepatic clearance); validate findings using isolated perfused pancreas models .
- Control for confounding variables : In vivo studies must account for circadian rhythms (e.g., nighttime feeding in rodents) and stress-induced hormone release .
Ethical and Reproducibility Guidelines
Q. What ethical considerations apply to this compound studies involving animal models?
Q. How can researchers ensure reproducibility when publishing this compound data?
- Detailed protocols : Document peptide synthesis, storage conditions (−80°C lyophilized), and administration routes .
- Data transparency : Share raw insulin/glucagon measurements and statistical code in supplementary materials .
- Independent validation : Collaborate with third-party labs to replicate key findings .
Unresolved Research Challenges
Q. What are the unresolved contradictions in this compound's role in β-cell proliferation vs. apoptosis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
